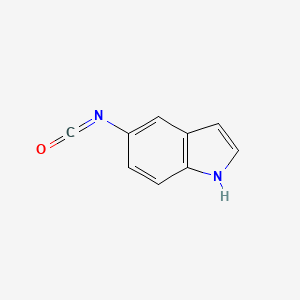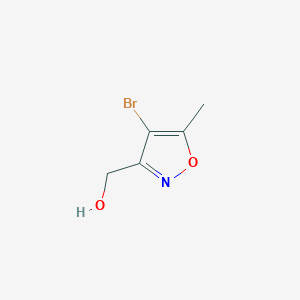
5-isocyanato-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isocyanato-1H-indole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The compound this compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the fifth position of the indole ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-isocyanato-1H-indole typically involves the introduction of the isocyanate group to the indole ring. One common method is the reaction of 5-amino-1H-indole with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene, under controlled conditions. The reaction proceeds as follows:
Starting Material: 5-amino-1H-indole
Reagent: Phosgene (COCl₂) or triphosgene
Solvent: Anhydrous conditions, often in the presence of a base such as pyridine or triethylamine
Reaction Conditions: Typically carried out at low temperatures to control the reactivity of phosgene
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency, given the hazardous nature of phosgene. The use of automated systems and stringent safety protocols is essential to handle the toxic reagents and intermediates involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isocyanato-1H-indole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: Electrophilic substitution can occur on the indole ring, particularly at positions 2 and 3, due to the electron-rich nature of the indole system.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reactivity of the isocyanate group.
Major Products Formed
Ureas: Formed by the reaction of this compound with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
5-Isocyanato-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-isocyanato-1H-indole is primarily related to the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The indole ring itself may interact with biological targets through π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-indole: The precursor in the synthesis of 5-isocyanato-1H-indole, which lacks the isocyanate group.
5-Nitro-1H-indole: Another derivative of indole with a nitro group at the fifth position, exhibiting different reactivity and biological properties.
5-Bromo-1H-indole: Contains a bromine atom at the fifth position, used in various organic synthesis applications.
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other indole derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C9H6N2O |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
5-isocyanato-1H-indole |
InChI |
InChI=1S/C9H6N2O/c12-6-11-8-1-2-9-7(5-8)3-4-10-9/h1-5,10H |
Clé InChI |
WTVWOEQOQAPYCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2)C=C1N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)
![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)


![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
